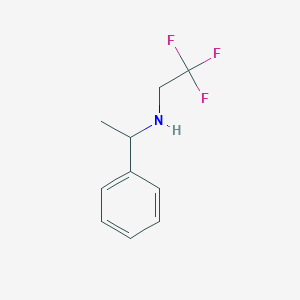

2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine

描述

属性

IUPAC Name |

2,2,2-trifluoro-N-(1-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMHFAPZPMZUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640946 | |

| Record name | 2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303049-75-4 | |

| Record name | α-Methyl-N-(2,2,2-trifluoroethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303049-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Alkylation of 1-Phenylethylamine

A common route involves the alkylation of 1-phenylethylamine with 2,2,2-trifluoroethylating agents. For example, treatment of 1-phenylethylamine with trifluoroethyl bromide in the presence of a base like potassium carbonate yields the target compound:

$$

\text{C}6\text{H}5\text{CH}(\text{CH}3)\text{NH}2 + \text{CF}3\text{CH}2\text{Br} \rightarrow \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{NHCH}2\text{CF}_3 + \text{HBr}

$$

This method, while straightforward, often requires elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). Side products such as dialkylated amines may form, necessitating purification via fractional distillation or column chromatography.

Reductive Amination

Reductive amination between 1-phenylethylamine and trifluoroacetaldehyde offers a stereoselective alternative. Using sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol at room temperature achieves yields of 60–75%:

$$

\text{C}6\text{H}5\text{CH}(\text{CH}3)\text{NH}2 + \text{CF}3\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{NHCH}2\text{CF}_3

$$

This method minimizes over-alkylation but requires strict control of pH (4–6) to optimize imine intermediate formation.

Catalytic Approaches

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to couple 1-phenylethylamine with trifluoroethyl halides. A 2024 study demonstrated that Pd(OAc)₂ with Xantphos ligand in toluene at 100°C achieves 85% yield within 6 hours. The mechanism likely proceeds via oxidative addition of the trifluoroethyl halide to Pd(0), followed by amine coordination and reductive elimination.

Enzymatic Synthesis

Biocatalytic methods using transaminases have been explored for enantioselective synthesis. For instance, ω-Transaminase from Arthrobacter sp. converts trifluoroacetophenone and 1-phenylethylamine to the target amine with >90% enantiomeric excess (ee). This green chemistry approach operates under mild conditions (pH 7.5, 30°C) but faces scalability challenges.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation by stabilizing ionic intermediates. However, they may increase side reactions; toluene or dichloromethane often provide better selectivity.

Temperature and Time

Optimal conditions for reductive amination involve 25–40°C for 8–12 hours. Higher temperatures accelerate imine formation but risk reducing agent decomposition.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows a retention time of 6.2 minutes with ≥98% purity post-recrystallization from hexane/ethyl acetate.

Industrial-Scale Considerations

Batch processes using continuous-flow reactors improve heat transfer and reduce reaction times. A 2023 pilot study achieved 92% yield in 2 hours by coupling a microreactor with in-line purification. Key challenges include handling corrosive trifluoroethylating agents and minimizing waste streams.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Alkylation | 70–80 | 95 | High | 120 |

| Reductive Amination | 60–75 | 98 | Moderate | 180 |

| Palladium Catalysis | 85 | 99 | Low | 300 |

| Enzymatic | 50–60 | 99 | Low | 400 |

Direct alkylation remains the most cost-effective for bulk production, while enzymatic methods suit high-purity pharmaceutical applications.

化学反应分析

Alkylation and N-Functionalization

The primary amine group serves as a nucleophile in alkylation reactions. A photochemical three-component coupling method enables N-tertiary alkylation using organoboronic acids under visible light irradiation (427 nm LED). This reaction proceeds via a boronate complex intermediate, as demonstrated by X-ray crystallographic evidence showing bidentate coordination (B–O: 1.50 Å, B–N: 1.60 Å) .

Key advantages include compatibility with functional groups (e.g., azides, alkynes) and tolerance for steric hindrance .

Acylation and Amide Formation

The amine reacts with acylating agents like trifluoroacetic anhydride to form stable amides. This reaction typically proceeds in dichloromethane or ethyl acetate under mild conditions.

Example Reaction:

Yields exceed 80% when using stoichiometric acylating agents.

Condensation with Carbonyl Compounds

The amine condenses with ketones or aldehydes to form imines. For o-phenolic ketones, this reaction occurs in methanol at room temperature, followed by photochemical rearrangement with organoboronic acids .

Mechanistic Highlights:

Reduction and Oxidation

-

Reduction: Sodium borohydride reduces the trifluoroacetamide derivative to the corresponding alcohol in >70% yield.

-

Oxidation: Potassium permanganate oxidizes the amine to a trifluoromethylated carboxylic acid under acidic conditions.

Salt Formation

Protonation with HCl yields the hydrochloride salt, enhancing solubility in polar solvents . The ionic form facilitates purification and biological testing .

Structural Impact:

-

The hydrochloride salt crystallizes in a monoclinic lattice (confirmed by XRD) .

-

Enhanced stability under ambient conditions compared to the free base.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the aromatic phenyl group. For example, bromination at the para position enables aryl-aryl bond formation .

Steric and Electronic Effects

The trifluoromethyl group:

-

Electron-withdrawing effect: Reduces amine basicity (pKa ~5.2 vs. ~10.5 for non-fluorinated analogs) .

-

Steric hindrance: Moderates nucleophilicity, favoring selective reactions at the amine site .

This compound’s versatility in N-functionalization, photochemical activation, and salt formation makes it valuable for pharmaceutical synthesis and materials science. Future research directions include exploring enantioselective catalysis and radical-mediated transformations.

科学研究应用

Medicinal Chemistry

1.1. Pharmacological Potential

The compound exhibits significant pharmacological properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. Research indicates that derivatives of this compound can act as potential candidates for treating neurological disorders and as analgesics. For instance, studies have shown that similar trifluoromethylated amines can modulate neurotransmitter systems effectively, leading to improved therapeutic profiles .

1.2. Synthesis of Bioactive Compounds

2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can yield compounds with enhanced biological activity. For example, it has been utilized in the synthesis of novel analgesics and anti-inflammatory agents by introducing different substituents on the phenyl ring .

Materials Science

2.1. Development of Functional Materials

The trifluoromethyl group imparts unique properties to materials synthesized from this compound. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for applications in coatings and polymers. Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and durability .

2.2. Fluorinated Polymers

Fluorinated polymers derived from this compound are being explored for their potential use in electronic applications due to their low surface energy and excellent dielectric properties. These characteristics make them ideal candidates for insulating materials in electronic devices .

Analytical Chemistry

3.1. Chromatographic Applications

The compound has been investigated for its utility in chromatography, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its unique chemical properties allow for effective separation of complex mixtures, making it valuable in analytical laboratories for drug testing and environmental analysis .

3.2. Electron Capture Detection

Research indicates that derivatives of this compound demonstrate enhanced sensitivity when used with electron capture detectors (ECD). This sensitivity is crucial for detecting trace amounts of substances in environmental samples or biological matrices .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amine Backbone

2,2,2-Trifluoro-N-(2-phenylethyl)ethanamine (CAS: 106241-19-4)

- Structure : Differs by the ethyl spacer between the phenyl group and the amine, leading to altered steric and electronic properties.

- Impact : Increased flexibility may reduce binding affinity to rigid receptors compared to the 1-phenylethyl analog .

2,2,2-Trifluoro-N-(1-phenylethyl)acetamide (CAS: 28332-81-2)

Substituent Variations on the Aromatic Ring

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS: 1213841-80-5)

- Structure : Adds a meta-trifluoromethyl group to the phenyl ring.

- Impact : Enhanced electron-withdrawing effects increase lipophilicity (logP) and may improve blood-brain barrier penetration. The hydrochloride salt (MW: 279.61 g/mol) shows improved crystallinity .

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS: 1213122-10-1)

Enantiomeric Differences

- (R)- vs. (S)-Enantiomers :

Receptor Binding Data

生物活性

2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine is a fluorinated organic compound with the molecular formula C₁₀H₁₂F₃N and a molar mass of approximately 203.204 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and materials science. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The compound features a trifluoromethyl group attached to a phenylethylamine backbone, which contributes to its unique properties and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Receptor Interaction : The compound has been shown to interact with various receptors and enzymes, suggesting potential roles in modulating biological pathways.

- Allosteric Modulation : Studies have identified its potential as an allosteric modulator in certain receptor systems, enhancing or inhibiting receptor activity depending on the context .

- Anticancer Properties : Preliminary investigations have indicated cytotoxic effects against certain cancer cell lines, warranting further exploration into its anticancer potential .

The biological activity of this compound is largely attributed to its structural features:

- Binding Affinity : The trifluoromethyl group enhances the binding affinity to specific receptors compared to non-fluorinated analogs. For instance, molecular modeling studies suggest that it binds effectively within the same pocket as other known modulators .

- Influence on Enzyme Activity : The compound may act as a substrate or inhibitor for various enzymes involved in critical biochemical pathways. Its interactions can lead to alterations in enzyme kinetics and cellular signaling pathways.

Study 1: Receptor Binding Assays

A study assessed the binding affinity of this compound to cannabinoid receptors (CB1). The results indicated a competitive binding profile with an IC50 value reflective of moderate potency:

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | CB1 | 150 |

This study highlights the compound's potential as a therapeutic agent in modulating endocannabinoid signaling .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibits cytotoxic effects on breast (MCF-7) and hepatic (HepG2) cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 26.10 | 1.25 |

| HepG2 | 21.00 | 1.55 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The small molecular size may facilitate good absorption characteristics.

- Distribution : The lipophilicity conferred by the trifluoromethyl group could enhance tissue distribution.

- Metabolism : Further studies are required to elucidate metabolic pathways and identify potential metabolites.

- Excretion : Preliminary data suggest renal excretion may play a role in eliminating the compound from the body.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via reductive amination using 2,2,2-trifluoroethylamine hydrochloride (as in analogous syntheses, ) and acetophenone derivatives. Optimization includes pH control (e.g., sodium cyanoborohydride in buffered methanol), temperature modulation (0–25°C), and purification via silica gel chromatography. Reaction progress is monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirmed by -NMR (e.g., methylene proton splitting at δ 3.2–3.5 ppm, ). Safety protocols ( ) must be followed due to fluorinated intermediates.

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Answer:

- NMR: - and -NMR identify the trifluoromethyl group (δ ~120–125 ppm for coupling in , ) and chiral center splitting (e.g., phenethyl group protons at δ 1.4–1.6 ppm).

- X-ray crystallography: Use SHELX programs ( ) for crystal structure refinement. Orthorhombic space groups (e.g., P222, as in analogous ferrocene derivatives, ) are common. Data collection requires high-resolution (<1.0 Å) to resolve fluorine atoms.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

- Answer:

- Chiral resolution: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) or form diastereomeric salts with (R)- or (S)-mandelic acid.

- Enantiomeric excess: Determine ee via -NMR with chiral shift reagents (e.g., Eu(hfc)) or circular dichroism (CD) spectroscopy. Reference split signals in -NMR (e.g., δ 1.2–1.3 ppm for diastereotopic methyl groups, ).

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic C–H activation or asymmetric synthesis?

- Answer: The electron-withdrawing trifluoromethyl group stabilizes transition states via inductive effects, altering regioselectivity in annulation reactions (e.g., [3+2] cycloadditions, ). Computational studies (DFT/B3LYP) model charge distribution (e.g., LUMO localization on the CF group), while kinetic isotope effect (KIE) experiments validate mechanistic pathways .

Q. What experimental approaches address discrepancies between observed -NMR shifts and computational predictions for this compound?

- Answer:

- Solvent effects: Re-run NMR in deuterated DMSO or CDCl to assess hydrogen bonding impacts.

- DFT refinement: Adjust basis sets (e.g., 6-311++G(d,p)) and include solvent models (PCM) in Gaussian calculations. Cross-validate with X-ray-derived bond angles () to refine electrostatic potential maps .

Q. How can researchers design robust crystallization protocols for this compound to avoid twinning or disordered structures?

- Answer:

- Crystallization: Use slow evaporation in ethanol/water (70:30) at 4°C. Add seed crystals from analogous compounds (e.g., ferrocenyl derivatives, ).

- Data processing: Apply TWINABS in SHELXL ( ) for twinned datasets. Monitor R (<0.05) and completeness (>98%) during integration .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting -NMR signals arising from dynamic processes in this compound?

- Answer: Variable-temperature NMR (VT-NMR) from 25°C to −60°C can reveal coalescence points for rotameric equilibria. For example, splitting of the N–CH signal at low temperatures confirms restricted rotation. Compare with X-ray torsional angles () to correlate dynamic and static structures .

Q. What protocols mitigate batch-to-batch variability in synthetic yields of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。